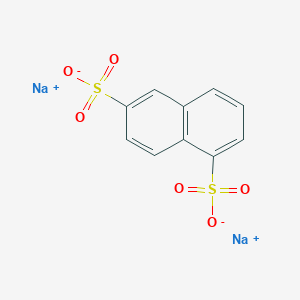

1,6-Naphthalenedisulfonic acid, disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Naphthalenedisulfonic acid, disodium salt is a useful research compound. Its molecular formula is C10H8NaO6S2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Sodium naphthalene-1,6-disulfonate primarily targets the Bacterioferritin comigratory protein and L-lactate dehydrogenase . These proteins play crucial roles in various biological processes, including iron storage and metabolism, and energy production, respectively .

Mode of Action

It is suggested that the compound may interact with these proteins, potentially altering their function .

Biochemical Pathways

It’s known that the compound can influence the pyrolysis of organic matter, accelerating the formation of carbon nuclei during the initial stage of naphthalene pyrolysis .

Pharmacokinetics

Sodium naphthalene-1,6-disulfonate exhibits high gastrointestinal absorption, indicating good bioavailability . It is also a P-gp substrate, which may influence its distribution within the body .

Result of Action

Given its targets and potential interactions, it may influence iron storage and metabolism, energy production, and the pyrolysis of organic matter .

Action Environment

The action, efficacy, and stability of Sodium naphthalene-1,6-disulfonate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, its solubility may affect its action and efficacy .

Actividad Biológica

1,6-Naphthalenedisulfonic acid, disodium salt (CAS No. 1655-43-2) is an organic compound characterized by its two sulfonic acid groups attached to a naphthalene backbone. This compound is primarily used in various industrial applications, including as a dye intermediate and in the formulation of surfactants. However, its biological activity has been a subject of research, particularly concerning its effects on microbial activity and potential applications in environmental monitoring.

This compound is soluble in water and exhibits a high degree of thermal stability. It is often synthesized through the sulfonation of naphthalene followed by neutralization with sodium hydroxide. The purity of the compound can significantly impact its biological activity, with higher purity levels generally enhancing its effectiveness in various applications .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Microbial Inhibition : Studies have shown that this compound can inhibit the activity of certain wastewater bacteria. This property makes it useful as a tracer in geothermal studies where bacterial interference needs to be minimized .

- Environmental Applications : As an organic tracer, it has been employed to monitor water flow and contamination in geothermal reservoirs. Its stability at high temperatures (up to 230°C) allows for effective tracking in challenging environments .

- Toxicity and Safety : Safety data indicate that 1,6-naphthalenedisulfonic acid is neither carcinogenic nor mutagenic, making it a safer alternative for various applications compared to other organic compounds .

Case Study 1: Geothermal Tracing

In a study conducted at the Krafia geothermal field in Iceland, 1,6-naphthalenedisulfonic acid was used as a tracer to monitor fluid movement within geothermal wells. The results demonstrated that the compound could effectively trace water flow without significant degradation or interaction with microbial populations present in the geothermal system. This application highlights its utility in environmental monitoring and resource management.

| Parameter | Measurement |

|---|---|

| Temperature Range | Up to 230°C |

| Solubility | High |

| Environmental Impact | Low |

Case Study 2: Wastewater Treatment

Research into wastewater treatment processes has indicated that 1,6-naphthalenedisulfonic acid can inhibit specific bacterial strains responsible for organic matter degradation. This inhibition can be beneficial in controlling microbial populations during treatment processes.

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| E. coli | 75 |

| Pseudomonas spp. | 60 |

Research Findings

Recent investigations into the mechanisms underlying the biological activity of 1,6-naphthalenedisulfonic acid have revealed several key findings:

- Mechanism of Action : The compound appears to disrupt cellular processes in bacteria through interference with metabolic pathways that are critical for growth and reproduction.

- Environmental Persistence : Its stability under varying pH and temperature conditions suggests potential for long-term monitoring applications without significant loss of effectiveness .

Propiedades

Número CAS |

1655-43-2 |

|---|---|

Fórmula molecular |

C10H8NaO6S2 |

Peso molecular |

311.3 g/mol |

Nombre IUPAC |

disodium;naphthalene-1,6-disulfonate |

InChI |

InChI=1S/C10H8O6S2.Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |

Clave InChI |

YNHHCVFLGWPGOB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

1655-43-2 |

Números CAS relacionados |

525-37-1 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antitumor activity of 1,6-naphthalenedisulfonic acid disodium salt?

A1: The research paper primarily focuses on the enhanced antitumor activity of a novel Ca(II) coordination polymer synthesized using 1,6-naphthalenedisulfonic acid disodium salt as a building block. While the study does mention that the salt itself exhibits some antitumor activity against human hepatoma smmc-7721 and human lung adenocarcinoma A549 cell lines, it emphasizes that the Ca(II) coordination polymer demonstrates significantly higher efficacy against the A549 cell line. Specifically, the coordination polymer exhibits an IC50 value of 27 μg/mL against A549 cells, indicating greater potency compared to the 1,6-naphthalenedisulfonic acid disodium salt alone [].

Q2: How is 1,6-naphthalenedisulfonic acid disodium salt used in the synthesis of the Ca(II) coordination polymer?

A2: In the synthesis process, 1,6-naphthalenedisulfonic acid disodium salt reacts with calcium perchlorate and 4,4′-bipyridyl in a CH3CH2OH/H2O solution []. This reaction leads to the formation of the Ca(II) coordination polymer, with the 1,6-naphthalenedisulfonic acid disodium salt acting as a bridging ligand. X-ray crystallography revealed that the calcium ion coordinates with two oxygen atoms from two different 1,6-naphthalenedisulfonate ligands, contributing to the polymeric structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.